molecular formula C19H20N2O4S B2588261 Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate CAS No. 866144-45-8

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate

Cat. No.: B2588261
CAS No.: 866144-45-8
M. Wt: 372.44
InChI Key: WXYYNHANHIJQEU-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate is a synthetic organic compound featuring three critical structural elements:

  • 1,3-Benzodioxol-5-yl group: A bicyclic aromatic moiety known to enhance metabolic stability and binding affinity in medicinal chemistry due to its electron-rich nature and planar structure.
  • 4-Toluidinocarbothioyl amino group: A thiourea derivative of 4-methylaniline (p-toluidine), which introduces hydrogen-bonding capabilities and modulates lipophilicity.
  • Methyl propanoate ester: A common prodrug strategy to improve solubility and bioavailability.

Its design aligns with trends in peptidomimetic and heterocyclic drug discovery, where rigid scaffolds and functional groups are leveraged to optimize bioactivity .

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)carbamothioylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12-3-6-14(7-4-12)20-19(26)21-15(10-18(22)23-2)13-5-8-16-17(9-13)25-11-24-16/h3-9,15H,10-11H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYYNHANHIJQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(CC(=O)OC)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Propanoate Group: The propanoate ester can be introduced through esterification reactions involving appropriate carboxylic acids and alcohols.

    Attachment of the Toluidine Derivative: The toluidine derivative can be attached through a series of nucleophilic substitution reactions, often involving thioamide intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring or the toluidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate, with the CAS number 866144-45-8, is a compound that has garnered interest in various scientific research applications. This article will delve into its properties, potential uses, and relevant case studies, providing a comprehensive overview of the compound's significance in research and development.

Pharmacological Research

This compound has been studied for its potential therapeutic effects. The benzodioxole structure is often associated with various biological activities, including anti-inflammatory and anticancer properties. Compounds with similar structures have been shown to inhibit certain enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzodioxole exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structural frameworks could induce apoptosis in tumor cells, suggesting potential for further exploration in cancer therapeutics.

Synthetic Chemistry

The synthesis of this compound involves multiple steps that can serve as a model for developing new synthetic methodologies. The incorporation of the thioamide group provides opportunities for creating novel derivatives with enhanced properties.

Case Study: Synthesis Methodologies

Recent advancements in synthetic techniques have allowed chemists to modify the benzodioxole framework effectively. For instance, researchers have explored the use of microwave-assisted synthesis to improve yields and reduce reaction times when synthesizing similar compounds.

Biochemical Studies

The compound's interactions at the molecular level make it a candidate for biochemical assays aimed at understanding enzyme inhibition or receptor binding. Its thioamide functionality may play a critical role in binding affinity and selectivity towards biological targets.

Case Study: Enzyme Inhibition

A study focusing on enzyme inhibitors showcased that modifications to the thioamide group could significantly alter the binding efficiency of related compounds to target enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of specific genes involved in biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

Key analogs share the benzodioxol-propanoate backbone but differ in substituents on the amino group. These variations influence electronic properties, steric bulk, and pharmacokinetics.

Table 1: Structural and Functional Comparison
Compound Name Substituent on Amino Group Key Features Biological Relevance
Target Compound: Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate 4-Toluidinocarbothioyl (thiourea) High hydrogen-bonding potential; moderate lipophilicity Unknown (structural analog studies)
Methyl (3S)-3-(1,3-benzodioxol-5-yl)-3-(methylamino)propanoate (2-37) Methylamino Reduced steric hindrance; increased flexibility Intermediate in synthetic pathways
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2-fluoroanilino)carbonyl]amino}propanoate 2-Fluoroanilino carbonyl Enhanced electron-withdrawing effects; potential improved metabolic stability Marketed for medicinal applications
Compound 3-19 (Patent EP 2 881 393 B1) Bis(2-thienylmethyl)amino Increased steric bulk; potential for π-π interactions Explored for receptor-specific binding

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding: Thiourea derivatives exhibit stronger hydrogen-bond donor/acceptor capacity than methylamino or fluoroanilino groups, favoring target engagement but possibly reducing oral bioavailability .
  • Biological Activity: While direct data for the target compound are lacking, analogs like the fluoroanilino derivative () are marketed for medicinal use, suggesting antimicrobial or enzyme-inhibitory applications. Thiazole-containing analogs in demonstrate antimycobacterial activity, implying structural motifs shared with the target compound may confer similar properties .

Commercial and Research Status

  • Target Compound: Not yet commercially available; primarily of academic interest.
  • Fluoroanilino Derivative: Marketed by Pharmint for medicinal purposes, priced competitively with bulk purchase options .
  • Patent Compounds (e.g., 3-19) : Explored in preclinical stages for tailored receptor interactions, emphasizing the role of substituent diversity in drug optimization .

Biological Activity

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, and it features a unique combination of a benzodioxole moiety and a toluidinocarbothioyl group. The presence of these functional groups is significant for its biological interactions.

Research indicates that compounds containing the benzodioxole structure often exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with benzodioxole structures have been shown to scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines, providing therapeutic effects in conditions like arthritis.
  • Antimicrobial Properties : The presence of sulfur in the structure may contribute to antimicrobial activity against certain bacterial strains.

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, it was found to reduce lipid peroxidation in cellular models by up to 70% at concentrations of 50 µM .

Anti-inflammatory Activity

In experiments involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound effectively decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a potential role in managing inflammatory diseases .

Antimicrobial Activity

The compound has shown activity against various pathogens. In one study, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Case Studies

  • Case Study on Antioxidant Efficacy :
    • Objective : To evaluate the antioxidant potential.
    • Method : DPPH radical scavenging assay.
    • Results : The compound exhibited an IC50 value of 25 µM, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid .
  • Case Study on Anti-inflammatory Properties :
    • Objective : Assess the anti-inflammatory effect in vitro.
    • Method : Macrophage cell line treated with LPS.
    • Results : Significant reduction in TNF-α production was observed, highlighting its potential use in inflammatory conditions .

Data Summary Table

Biological ActivityMethodologyResultsReference
AntioxidantDPPH assayIC50 = 25 µM
Anti-inflammatoryLPS-induced macrophagesDecreased TNF-α levels
AntimicrobialMIC testingMIC = 32 µg/mL (S. aureus)

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